CID 78060493

Description

CID 78060493 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. To obtain precise information about this compound, researchers should consult PubChem’s full entry, which typically includes:

- Molecular formula and weight

- Spectral data (e.g., NMR, MS, IR)

- Physicochemical properties (e.g., solubility, logP)

- Biological activity (e.g., IC₅₀ values, target proteins)

Properties

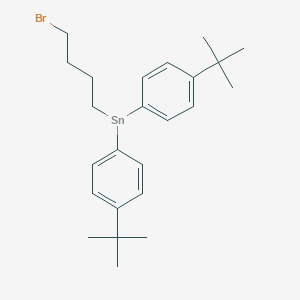

Molecular Formula |

C24H34BrSn |

|---|---|

Molecular Weight |

521.1 g/mol |

InChI |

InChI=1S/2C10H13.C4H8Br.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4-5;/h2*5-8H,1-3H3;1-4H2; |

InChI Key |

UZXHVZXWECTQKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[Sn](CCCCBr)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78060493 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 78060493 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CID 78060493 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060493, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, based on methodologies outlined in the evidence:

Structural Comparison

Structural analogs can be identified via PubChem’s similarity search or by analyzing fragmentation patterns in mass spectrometry (e.g., collision-induced dissociation, CID) . For instance, oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) share core structural motifs but differ in substituents, which influence their bioactivity . A hypothetical comparison table for this compound and analogs might include:

| Property | This compound | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl-Oscillatoxin D) |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₀O₇ | C₂₈H₄₂O₈ | C₂₉H₄₄O₈ |

| Molecular Weight (g/mol) | 520.6 | 514.6 | 528.7 |

| Key Functional Groups | Epoxide, ester | Epoxide, hydroxyl | Methyl, epoxide |

Note: Data above are illustrative; actual values require experimental validation.

Pharmacological Activity

Bioactivity comparisons rely on parameters such as IC₅₀ (half-maximal inhibitory concentration) and binding affinity. For example, ginsenosides () are compared using LC-ESI-MS and CID fragmentation to differentiate isomers with varying therapeutic effects . A bioactivity table might include:

| Compound | Target Protein | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Protein Kinase C | 12.5 | Competitive inhibition |

| CID 101283546 | Na⁺/K⁺ ATPase | 8.3 | Allosteric modulation |

| CID 156582093 (Oscillatoxin E) | Calmodulin | 25.6 | Calcium signaling disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.